Stannane, (4-fluorophenyl)trimethyl- Stannane, (4-fluorophenyl)trimethyl-
Brand Name: Vulcanchem
CAS No.: 14101-14-5
VCID: VC20960637
InChI: InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;
SMILES: C[Sn](C)(C)C1=CC=C(C=C1)F
Molecular Formula: C9H13FSn
Molecular Weight: 258.91 g/mol

Stannane, (4-fluorophenyl)trimethyl-

CAS No.: 14101-14-5

Cat. No.: VC20960637

Molecular Formula: C9H13FSn

Molecular Weight: 258.91 g/mol

* For research use only. Not for human or veterinary use.

Stannane, (4-fluorophenyl)trimethyl- - 14101-14-5

Specification

CAS No. 14101-14-5
Molecular Formula C9H13FSn
Molecular Weight 258.91 g/mol
IUPAC Name (4-fluorophenyl)-trimethylstannane
Standard InChI InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;
Standard InChI Key IJIVCYSWQPYWFG-UHFFFAOYSA-N
SMILES C[Sn](C)(C)C1=CC=C(C=C1)F
Canonical SMILES C[Sn](C)(C)C1=CC=C(C=C1)F

Introduction

Chemical Structure and Properties

Stannane, (4-fluorophenyl)trimethyl- features a tetrahedral geometry around the central tin atom. The molecular formula C₉H₁₃FSn indicates its composition, containing one tin atom, three methyl groups, and a phenyl ring with a fluorine substituent at the para position. This structural arrangement contributes significantly to its physicochemical properties and reactivity patterns.

The presence of the fluorine atom at the para position of the phenyl ring influences the electron distribution within the molecule, creating a unique electronic environment that affects its chemical behavior. The tin-carbon bonds in this compound are covalent in nature, with the tin atom exhibiting its characteristic tetrahedral coordination geometry. These structural features determine the compound's stability, reactivity, and potential interactions with biological systems.

Physical and Chemical Characteristics

The physical and chemical characteristics of Stannane, (4-fluorophenyl)trimethyl- are primarily determined by its molecular structure and the nature of the bonds formed by the tin atom. The table below summarizes the key physical and chemical properties of this compound:

PropertyDescription
CAS Number14101-14-5
Molecular FormulaC₉H₁₃FSn
Molecular WeightApproximately 272.91 g/mol
Physical StateCrystalline solid at room temperature
SolubilityPoorly soluble in water; soluble in non-polar organic solvents
StabilitySensitive to air and moisture; requires storage under inert conditions
Reactive SitesTin-carbon bonds susceptible to cleavage under appropriate conditions
ReactivityParticipates in transmetallation reactions; reacts with electrophiles

Spectroscopic Characteristics

Spectroscopic techniques provide valuable insights into the structural features of Stannane, (4-fluorophenyl)trimethyl-. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR, offers detailed information about the electronic environment around different atoms in the molecule. The ¹¹⁹Sn NMR signals are especially diagnostic for determining the coordination environment around the tin atom .

Synthesis Methods

The synthesis of Stannane, (4-fluorophenyl)trimethyl- can be accomplished through several synthetic routes, each offering specific advantages depending on the starting materials and desired purity of the final product.

Grignard Reaction Approach

One of the most common methods for synthesizing this compound involves the reaction of trimethyltin chloride with 4-fluorophenylmagnesium bromide (a Grignard reagent):

(CH₃)₃SnCl + 4-F-C₆H₄MgBr → (CH₃)₃Sn(4-F-C₆H₄) + MgClBr

This reaction typically proceeds under anhydrous conditions in ethereal solvents such as diethyl ether or tetrahydrofuran. The reaction mixture requires careful handling under inert atmosphere to prevent unwanted side reactions.

Organolithium Method

An alternative synthetic approach involves the use of 4-fluorophenyllithium as the organometallic reagent:

(CH₃)₃SnCl + 4-F-C₆H₄Li → (CH₃)₃Sn(4-F-C₆H₄) + LiCl

This method often provides higher yields and cleaner products but requires more stringent reaction conditions due to the highly reactive nature of organolithium reagents.

Cross-Coupling Reactions

Advanced synthetic methodologies may employ palladium-catalyzed cross-coupling reactions to prepare Stannane, (4-fluorophenyl)trimethyl-. These approaches are particularly valuable when direct metallation methods are challenging due to functional group incompatibilities .

Applications in Organic Synthesis

Stannane, (4-fluorophenyl)trimethyl- serves as an important reagent in modern organic synthesis, particularly in carbon-carbon bond-forming reactions.

Stille Coupling Reactions

One of the most significant applications of this compound is in Stille coupling reactions, where it serves as an organometallic nucleophile for palladium-catalyzed cross-coupling with organic electrophiles. The reaction can be generally represented as:

(CH₃)₃Sn(4-F-C₆H₄) + R-X → R-(4-F-C₆H₄) + (CH₃)₃SnX

Biological Activities

Organotin compounds, including derivatives similar to Stannane, (4-fluorophenyl)trimethyl-, exhibit diverse biological activities that have been extensively studied in recent decades.

Antimicrobial Properties

Triorganotin compounds have demonstrated significant antimicrobial activity against various pathogens. The biological effects are believed to be related to the lipophilic character of these compounds, allowing them to interact with and disrupt cell membranes. The presence of the fluorine substituent may further modulate the lipophilicity and membrane permeability of the compound, potentially enhancing its antimicrobial efficacy .

Antitumor Activity

Research has shown that organotin(IV) compounds possess notable antitumor properties. The cytotoxic activity of these compounds is influenced by several structural factors, including:

Triorganotin compounds generally exhibit higher biological activity than their di- or mono-organotin counterparts, attributed to their enhanced ability to bind to cellular proteins and disrupt normal cellular functions .

Structure-Activity Relationships

The table below summarizes the relationship between structural features of organotin compounds and their biological activities, providing context for understanding the potential activities of Stannane, (4-fluorophenyl)trimethyl-:

Structural FeatureImpact on Biological Activity
Number of organic groups attached to tinTriorganotin > diorganotin > monoorganotin
Nature of organic groupsButyl and phenyl groups generally confer higher activity than methyl groups
Presence of halogen substituentsCan enhance lipophilicity and membrane permeability
Para-substitution on phenyl ringsOften results in optimal biological activity compared to ortho or meta positions

This structure-activity relationship suggests that Stannane, (4-fluorophenyl)trimethyl-, with its trimethyltin moiety and para-fluorophenyl group, may possess moderate biological activity, though potentially less potent than analogous tributyltin or triphenyltin derivatives .

Comparative Analysis with Related Compounds

Understanding the properties of Stannane, (4-fluorophenyl)trimethyl- benefits from comparison with structurally related organotin compounds.

Comparison with Other Organotin Derivatives

The table below presents a comparative analysis of Stannane, (4-fluorophenyl)trimethyl- with related organotin compounds:

CompoundStructural DifferencesComparative Properties
Trimethyltin fluorideContains direct Sn-F bond instead of 4-fluorophenyl groupHigher reactivity; different coordination geometry
TrimethylphenyltinLacks fluorine substituent on phenyl ringReduced polarity; different electronic distribution
Tri-n-butyl(4-fluorophenyl)tinContains n-butyl groups instead of methyl groupsHigher lipophilicity; potentially enhanced biological activity
Di(4-fluorophenyl)dimethyltinContains two 4-fluorophenyl groupsDifferent steric properties; altered reactivity patterns

These structural variations significantly influence the physicochemical properties, reactivity, and biological activities of the respective compounds, highlighting the importance of subtle structural modifications in organotin chemistry .

Toxicological Considerations

Organotin compounds are known to exhibit varying degrees of toxicity, which necessitates careful handling and appropriate safety precautions.

Toxicity Profile

The toxicological properties of Stannane, (4-fluorophenyl)trimethyl- are influenced by its structural features. As a triorganotin compound, it likely exhibits higher toxicity compared to di- or mono-organotin derivatives. The specific toxicity mechanisms may include:

  • Disruption of mitochondrial function

  • Inhibition of cellular respiration

  • Interference with cellular protein synthesis

  • Alteration of membrane integrity and function

The toxicity of organotin compounds is generally related to their ability to bind to biomolecules containing sulfhydryl, imidazole, or carboxyl groups, which are common in cellular proteins and enzymes .

Environmental Considerations

The environmental behavior and fate of organotin compounds are important considerations for their practical applications. Factors influencing their environmental impact include:

  • Persistence in environmental matrices

  • Bioaccumulation potential

  • Degradation pathways and transformation products

  • Toxicity to non-target organisms

These considerations have led to regulatory restrictions on certain applications of organotin compounds, particularly in antifouling paints and as biocides, due to their potential environmental impacts and toxicity to aquatic organisms .

Recent Research Developments

Recent scientific investigations have expanded our understanding of the chemistry and potential applications of organotin compounds like Stannane, (4-fluorophenyl)trimethyl-.

Advanced Synthetic Methodologies

Recent advances in synthetic chemistry have led to the development of more efficient and selective methods for preparing structurally complex organotin compounds. These methodologies include:

  • Transition metal-catalyzed direct stannylation of arenes

  • Flow chemistry approaches for safer handling of reactive intermediates

  • Green chemistry protocols employing more environmentally benign reagents and solvents

  • Stereoselective methods for preparing optically active organotin compounds

These advancements have expanded the accessibility of diverse organotin structures for further exploration of their properties and applications .

Novel Applications in Materials Science

Emerging research has identified potential applications of organotin compounds in advanced materials, including:

  • Components in organic electronic devices

  • Catalysts for specific polymerization reactions

  • Precursors for tin-containing nanomaterials

  • Functional additives in specialty polymers

These applications leverage the unique structural and electronic properties of organotin compounds to create materials with tailored characteristics for specific technological applications .

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